N-(2-benzylphenyl)-2-chloroacetamide

Physicochemical characterization Drug design Lipophilicity

Researchers requiring a well-characterized impurity standard for Epinastine HPLC method validation face challenges with inconsistent MS signatures from generic chloroacetamides. N-(2-Benzylphenyl)-2-chloroacetamide (CAS 21535-43-3) provides a structurally specific, chromatographically defined reference (Epinastine Impurity 4/11) that ensures ICH Q3A/Q3B compliance. - Enables precise quantification at an MIC of 64 µg/mL against S. aureus for antimicrobial SAR studies. - Serves as a reliable, 85% yield synthetic building block for Epinastine HCl/HBr salt production. - Supplied with full analytical documentation and ambient shipping for seamless global procurement.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 21535-43-3
Cat. No. B030724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzylphenyl)-2-chloroacetamide
CAS21535-43-3
Synonyms2-Chloro-α-phenyl-o-acetotoluidide; 
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl
InChIInChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
InChIKeyYZCYKOPNFLUUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Synthetic Profile


N-(2-Benzylphenyl)-2-chloroacetamide is an N-substituted 2-chloroacetamide derivative with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol [1]. The compound exhibits a melting point of 113–114 °C, a predicted boiling point of 443.2 °C, and a predicted logP of 2.7 at pH 7 and 25.5 °C . Its chloroacetamide moiety provides electrophilic reactivity, while the 2-benzylphenyl group imparts increased lipophilicity relative to simpler N-aryl chloroacetamides .

Epinastine impurity reference standard (Impurity 4/11) with defined chromatographic and MS identity
Antiulcer and anticholinergic pathway research context (M1/M3 muscarinic receptor model)
Synthetic intermediate for benzylphenyl-containing tricyclic scaffolds with reported yield consistency

Why Analogs Cannot Substitute


Substituting N-(2-benzylphenyl)-2-chloroacetamide with seemingly analogous N-substituted 2-chloroacetamides—such as N-phenyl-2-chloroacetamide (CAS 587-65-5) or N-cyclohexyl-2-chloroacetamide (CAS 23605-23-4)—introduces marked differences in physicochemical properties, biological activity, and impurity profiling that directly impact downstream utility. The 2-benzylphenyl moiety confers a distinct combination of lipophilicity (logP 2.7) and steric bulk, which modulates membrane permeability and target engagement in antiulcer assays . Moreover, this compound serves as a structurally specific impurity in the antihistamine epinastine [1], meaning its chromatographic behavior and MS signature are not interchangeable with other chloroacetamides in analytical methods. The following quantitative evidence establishes the compound's unique procurement identity.

Lipophilicity and membrane-permeability context may shift significantly with simpler N-aryl or N-cyclohexyl analogs.
Chromatographic identity (retention time, MS signature) specific to epinastine impurity profiling cannot be reproduced by other chloroacetamides.
Antimicrobial spectrum differs: antibacterial (S. aureus) versus antifungal (A. niger) activity may misdirect screening if analogs are substituted.

Quantitative Differentiation from Analogs


Lipophilicity & Melting Point Differentiation

N-(2-Benzylphenyl)-2-chloroacetamide exhibits a logP of 2.7 at pH 7 and 25.5 °C , which is substantially higher than the predicted logP of N-phenyl-2-chloroacetamide (approximately 1.8) and N-cyclohexyl-2-chloroacetamide (approximately 2.0) [1]. This 0.7–0.9 logP increment translates to an approximately 5- to 8-fold increase in lipophilicity, directly influencing membrane permeability and potential off-target binding. Concurrently, its melting point of 113–114 °C [2] differs sharply from that of N-phenyl-2-chloroacetamide (136–139 °C) and N-cyclohexyl-2-chloroacetamide (109–111 °C) [3], providing orthogonal validation of structural identity and purity during procurement.

Lipophilicity & MP
Head-to-head
logP 2.7 (vs ~1.8–2.0); MP 113–114°C (vs 109–139°C)
Reported physicochemical differentiation from simpler N-substituted chloroacetamides; supports procurement identity verification.
logP predicted at pH 7; melting points experimental.
Physicochemical characterization Drug design Lipophilicity

Antimicrobial Activity vs. N-Phenyl Analog

N-(2-Benzylphenyl)-2-chloroacetamide demonstrates antimicrobial activity against Gram-positive Staphylococcus aureus with an MIC of 64 µg/mL and against Gram-negative Escherichia coli with an MIC of 128 µg/mL . In contrast, N-phenyl-2-chloroacetamide exhibits antifungal activity against Aspergillus niger with MICs ranging from 32 to 256 µg/mL [1]. While both compounds belong to the same chloroacetamide class, their antimicrobial spectra differ, underscoring that the 2-benzylphenyl substitution shifts the target pathogen profile.

Antimicrobial MIC
Cross-study comparable
S. aureus 64 µg/mL; E. coli 128 µg/mL vs N-phenyl analog: A. niger 32–256 µg/mL
Supports antimicrobial screening context; species-specific activity difference observed.
Broth microdilution; ATCC 25923/25922.
Antimicrobial activity SAR Drug discovery

Synthetic Yield and Purity

The compound is reliably prepared by acylation of 2-benzylaniline with chloroacetyl chloride in toluene using pyridine as base, yielding 85% under inert atmosphere at 0–20 °C over 1.5 h . Commercial suppliers typically offer purities of ≥95% , with some providing >98% . This reproducible synthetic entry and high purity profile contrast with less sterically hindered analogs that may require more forcing conditions or result in lower yields.

Synthetic Yield
Head-to-head
85% yield (pyridine, toluene, 0–20°C, 1.5 h) vs 70–80% for N-phenyl analog
Reported yield advantage may reduce production cost for intermediate procurement in multi-step research synthesis.
Supplier-reported conditions; purity ≥95%.
Organic synthesis Process chemistry Intermediates

Epinastine Impurity Chromatographic Signature

N-(2-Benzylphenyl)-2-chloroacetamide is designated as Epinastine Impurity 4 [1] and Epinastine Impurity 11 [2] in pharmacopoeial impurity lists. It is supplied with comprehensive characterization data—including HPLC, LC-MS, 1H NMR, 13C NMR, and IR spectra—to support analytical method development and validation for ANDA submissions . No other N-substituted 2-chloroacetamide can serve as a reference standard for epinastine impurity profiling because the benzylphenyl group defines its unique retention time and mass spectral fragmentation pattern.

Impurity Identity
Source review
Epinastine Impurity 4/11; unique RT and MS (m/z 259.07)
Reference standard procurement requires this exact benzylphenyl identity; analytical methods depend on unique chromatographic signature.
Characterization data: HPLC, LC-MS, 1H/13C NMR, IR.
Pharmaceutical analysis Impurity profiling Regulatory compliance

Antiulcer & Anticholinergic Potential

The compound is described as an analogue of imipramine and acts as a potent antiulcer agent by inhibiting gastric acid and pepsin secretion while increasing gastric pH . It exhibits anticholinergic effects through antagonism of muscarinic M1 and M3 receptors . In a series of N-substituted 2-chloroacetamides evaluated as pirenzepine models, N-(2-benzylphenyl)-2-chloroacetamide served as a key intermediate leading to compounds with pronounced antiulcer efficacy [1].

Antiulcer Activity
Class-level
Inhibits gastric acid/pepsin secretion; M1/M3 antagonist (pirenzepine model)
Supports antiulcer research context; quantitative potency endpoints not reported for this compound.
1988 study; class-level inference; further validation recommended.
Antiulcer agents Anticholinergics Muscarinic receptors

Procurement & Utilization Scenarios


Epinastine Impurity Reference Standard

Use N-(2-benzylphenyl)-2-chloroacetamide as a characterized impurity standard (Epinastine Impurity 4/11) for HPLC method development, system suitability testing, and regulatory submissions. Its well-defined chromatographic retention time and mass spectral data enable accurate quantification of related substances in epinastine drug substance and drug product, ensuring compliance with ICH Q3A/Q3B guidelines .

Antiulcer Drug Discovery Lead

Leverage the compound's imipramine-like antiulcer and anticholinergic profile as a starting point for structure–activity relationship (SAR) studies. Its 2-benzylphenyl group imparts a logP of 2.7 , which may optimize gastrointestinal absorption. Further derivatization of the chloroacetamide moiety can yield novel muscarinic receptor antagonists with improved selectivity over pirenzepine.

Synthetic Intermediate for Epinastine

Employ N-(2-benzylphenyl)-2-chloroacetamide as a key building block in the synthesis of epinastine and its hydrochloride/hydrobromide salts . The reproducible 85% yield acylation of 2-benzylaniline provides a reliable route to this intermediate, which is subsequently elaborated to the tricyclic antihistamine core.

Antimicrobial Screening & SAR Studies

Screen N-(2-benzylphenyl)-2-chloroacetamide against Gram-positive pathogens (S. aureus, MRSA) where it shows an MIC of 64 µg/mL . Use its distinct lipophilicity profile to explore structure–permeability relationships in bacterial cell wall penetration. Compare with N-phenyl-2-chloroacetamide to dissect the contribution of the benzyl group to antimicrobial selectivity.

Application
Selection Property
Validation Focus
Epinastine impurity profiling
Structurally specific benzylphenyl impurity identity
HPLC/LC-MS method development and research compliance contexts
Antiulcer research studies
Imipramine-like pharmacophore (M1/M3 pathway context)
Gastric secretion model endpoint review
Synthetic intermediate for tricyclic scaffolds
Reproducible chloroacetylation entry with reported yield
Multi-step synthesis research; epinastine core elaboration
Antimicrobial screening
Lipophilicity-dependent membrane permeability context
Gram-positive pathogen screening endpoint review; SAR with analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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